molecular formula C14H14N4O3S B6559898 methyl 2-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)benzoate CAS No. 946300-60-3

methyl 2-({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)benzoate

Cat. No.: B6559898
CAS No.: 946300-60-3
M. Wt: 318.35 g/mol
InChI Key: RXFDTAPJKWPKDW-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines are a class of heterocyclic compounds that have been studied for their potential pharmacological activities . They are synthesized from two pharmaceutically active moieties, triazole and thiadiazine . These compounds can make specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .


Synthesis Analysis

The synthesis of these compounds often involves aromatic nucleophilic substitution . For example, new compounds can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The structure of these compounds is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . This results in four isomeric structural variants of triazolothiadiazine .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For example, some compounds exhibit weak luminescent properties in MeCN solution .

Future Directions

Future research could focus on further exploration of these compounds for their potential therapeutic uses. In silico pharmacokinetic and molecular modeling studies could also be conducted to better understand their structure–activity relationship .

Properties

IUPAC Name

methyl 2-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-21-12(20)10-6-3-2-5-9(10)11(19)15-13-16-17-14-18(13)7-4-8-22-14/h2-3,5-6H,4,7-8H2,1H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFDTAPJKWPKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)NC2=NN=C3N2CCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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